molecular formula C26H29N3O5 B11423074 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 931719-55-0

3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B11423074
CAS No.: 931719-55-0
M. Wt: 463.5 g/mol
InChI Key: NPNVQFMPEYWTEL-UHFFFAOYSA-N
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Description

3-(1,4-dioxa-8-azaspiro[45]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound with a unique structure that combines spirocyclic, anthraquinone, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic ring, the introduction of the anthraquinone core, and the construction of the isoxazole ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The spirocyclic and isoxazole rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthraquinone core may yield anthraquinone derivatives, while substitution reactions on the spirocyclic ring may produce various substituted spirocyclic compounds.

Scientific Research Applications

3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, activation of receptors, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-5-[(3-ethoxypropyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of spirocyclic, anthraquinone, and isoxazole moieties. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

931719-55-0

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

12-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10-(3-ethoxypropylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one

InChI

InChI=1S/C26H29N3O5/c1-2-31-13-5-10-27-19-16-20(29-11-8-26(9-12-29)32-14-15-33-26)23-22-21(19)24(30)17-6-3-4-7-18(17)25(22)34-28-23/h3-4,6-7,16,27H,2,5,8-15H2,1H3

InChI Key

NPNVQFMPEYWTEL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)N5CCC6(CC5)OCCO6

Origin of Product

United States

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